molecular formula C16H17NO4S B2452177 4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 446259-00-3

4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No.: B2452177
CAS No.: 446259-00-3
M. Wt: 319.38
InChI Key: SDFTZUFSQFSXRN-UHFFFAOYSA-N
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Description

4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C16H16NO4SIt is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylsulfonylaminobenzoic acid
  • 4-Methylbenzenesulfonamide
  • 4-Aminobenzoic acid

Uniqueness

4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid is unique due to its specific combination of a sulfonyl group and a benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(4-methylphenyl)methyl-methylsulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-3-5-13(6-4-12)11-17(22(2,20)21)15-9-7-14(8-10-15)16(18)19/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFTZUFSQFSXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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